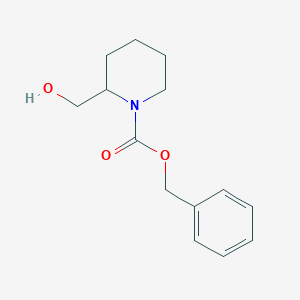

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDHNGWPNSYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909685 | |

| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105706-75-0 | |

| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a valuable chiral building block and key intermediate in the synthesis of various pharmaceutical compounds. The primary and most documented method for this synthesis involves the reduction of the corresponding carboxylic acid, N-Cbz-piperidine-2-carboxylic acid (also known as (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid). This guide details the experimental procedures, presents quantitative data, and illustrates the reaction workflow.

Core Synthesis Pathway: Reduction of N-Cbz-piperidine-2-carboxylic Acid

The conversion of the carboxylic acid functionality to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, strong hydride-donating reagents are typically employed. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen under these reductive conditions.

The general transformation is depicted below:

Caption: General synthesis workflow.

Experimental Protocols

Two primary methods for the reduction are detailed below, utilizing either Lithium Aluminium Hydride (LiAlH₄) or a Borane complex.

Method 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride is a potent reducing agent capable of converting carboxylic acids to primary alcohols. The reaction must be conducted under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Experimental Workflow:

Caption: Step-by-step LiAlH4 reduction process.

Detailed Protocol:

-

Reaction Setup: A solution of (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminium Hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (X mL), followed by a 15% aqueous solution of sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation and Purification: The resulting white precipitate is removed by filtration, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired product.

Method 2: Reduction using Borane-Ammonia Complex

Borane complexes offer a milder alternative to LiAlH₄ and can exhibit greater chemoselectivity. A procedure utilizing a borane-ammonia complex catalyzed by titanium tetrachloride has been reported for the reduction of N-protected amino acids.

Experimental Workflow:

Caption: Step-by-step Borane-Ammonia reduction process.

Detailed Protocol:

-

Reaction Setup: To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as diethyl ether or THF, titanium tetrachloride (TiCl₄, ~10 mol%) is added. The mixture is cooled to 0 °C.[1]

-

Addition of Reducing Agent: Solid borane-ammonia complex (2.0 eq) is added portion-wise to the stirred reaction mixture, controlling the rate of addition to manage the evolution of hydrogen gas.[1]

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion, as monitored by TLC.[1]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation and Purification: The mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis protocols. Yields are highly dependent on the scale of the reaction and the purity of the starting materials.

| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Borane-Ammonia Reduction |

| Starting Material | N-Cbz-piperidine-2-carboxylic acid | N-Cbz-piperidine-2-carboxylic acid |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Borane-Ammonia (BH₃-NH₃) |

| Stoichiometry (Reducer) | 1.5 - 2.0 equivalents | 2.0 equivalents |

| Catalyst | None | TiCl₄ (~10 mol%) |

| Solvent | Anhydrous THF or Et₂O | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours | 4 - 6 hours |

| Typical Yield | 70 - 90% | 70 - 85% |

| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |

Conclusion

The synthesis of this compound is reliably achieved through the reduction of its corresponding carboxylic acid precursor. The choice between Lithium Aluminium Hydride and Borane-based reagents will depend on the specific requirements of the synthesis, including substrate compatibility, safety considerations, and available equipment. Both methods, when performed with care under anhydrous conditions, provide the target alcohol in good to excellent yields. Proper purification via column chromatography is essential to obtain the product with high purity suitable for subsequent applications in pharmaceutical development.

References

An In-depth Technical Guide on (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that belongs to the broader class of N-benzyl piperidines. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can play a crucial role in interacting with biological targets and allows for the fine-tuning of a molecule's physicochemical properties. The presence of a chiral center and a hydroxymethyl group at the 2-position provides opportunities for stereospecific interactions and further chemical modifications, making it a valuable building block in the synthesis of complex and biologically active molecules. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Chemical and Physical Properties

While extensive experimental data for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is not widely published, its fundamental properties can be summarized. For context, data for the closely related tert-butoxycarbonyl (Boc) protected analogue, (S)-1-Boc-2-piperidinemethanol, is also included.

| Property | (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-1-Boc-2-piperidinemethanol (for comparison) |

| CAS Number | 212557-00-1[1] | 134441-93-3[2] |

| Molecular Formula | C₁₄H₁₉NO₃[3] | C₁₁H₂₁NO₃[2] |

| Molecular Weight | 249.31 g/mol [3] | 215.3 g/mol [2] |

| Appearance | Not specified | White crystalline powder[2] |

| Melting Point | Not specified | 83-88 °C[2] |

| Boiling Point | Not specified | Not specified |

| Optical Rotation | Not specified | [α]D²⁰ = -42 ± 2º (c=1 in CHCl₃)[2] |

| Purity | Commercially available | ≥ 99% (HPLC)[2] |

| Storage Conditions | Not specified | 0-8 °C[2] |

Synonyms:

-

(S)-1-(Benzyloxycarbonyl)piperidine-2-methanol

-

1-CBZ-2-HYDROXYMETHYL-PIPERIDINE[4]

Spectroscopic Data

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and procedures described for analogous compounds. A common method would involve the protection of the nitrogen atom of (S)-2-piperidinemethanol with a benzyl chloroformate (Cbz-Cl) group.

Hypothetical Synthetic Protocol:

-

Reaction: N-protection of (S)-2-piperidinemethanol.

-

Reagents:

-

(S)-2-piperidinemethanol

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve (S)-2-piperidinemethanol in the chosen anhydrous solvent and cool the mixture in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

-

This proposed synthesis is illustrated in the workflow diagram below.

Caption: Proposed synthesis workflow for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Biological Activity and Applications in Drug Development

While there is no specific biological data available for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate itself, the N-benzyl piperidine structural motif is prevalent in compounds with a wide range of biological activities. This suggests that the title compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: N-benzyl piperidine derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.

-

Cancer: Some piperidine-containing compounds have shown anti-inflammatory, antioxidant, and anticancer properties.

-

Neurological Disorders: The N-benzyl piperidine scaffold is found in ligands for various central nervous system receptors.

The relationship between the core compound and its potential applications is depicted in the following diagram.

Caption: Logical relationship of the title compound to potential therapeutic applications.

Conclusion

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block for synthetic and medicinal chemistry. While detailed characterization data is sparse in publicly accessible literature, its structural features suggest significant potential for the development of novel, stereochemically defined therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery.

References

Technical Guide: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

CAS Number: 105706-75-0

For the (S)-enantiomer: 212557-00-1

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a versatile chiral building block crucial in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and typical reactions, and explores its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a stable, non-volatile compound. The benzyloxycarbonyl (Cbz) group serves as a key protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the molecule. The primary alcohol functional group provides a reactive handle for further synthetic transformations.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 105706-75-0 (Racemate) |

| 212557-00-1 ((S)-enantiomer)[1] | |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Colorless to yellow liquid or semi-solid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary synthetic routes: the N-protection of 2-(hydroxymethyl)piperidine or the reduction of the corresponding carboxylic acid.

N-Benzyloxycarbonylation of 2-(Hydroxymethyl)piperidine

This method involves the direct protection of the secondary amine of 2-(hydroxymethyl)piperidine with benzyl chloroformate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) (1.1 - 1.5 eq).

-

Addition of Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Figure 1. Synthetic pathway for the N-benzyloxycarbonylation of 2-(hydroxymethyl)piperidine.

Reduction of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic Acid

This alternative route involves the reduction of the carboxylic acid functionality of N-Cbz-pipecolic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0°C. Add a solution of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash with THF. The combined organic filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3][4][5]

Figure 2. Synthetic pathway for the reduction of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data (Predicted and/or from related compounds)

| Technique | Data |

| ¹H NMR | Expected peaks include signals for the benzyl protons (aromatic region), the benzylic CH₂ protons, and protons of the piperidine ring and the hydroxymethyl group. |

| ¹³C NMR | Expected signals for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring and the hydroxymethyl group. |

| IR (Infrared) | Characteristic absorptions for the O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), C=O stretch (carbamate), and C-O stretches. |

| Mass Spec. | The molecular ion peak (M+) and characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable chiral intermediate for the synthesis of various biologically active molecules.

Its utility stems from the ability to deprotect the nitrogen by hydrogenolysis of the Cbz group, allowing for further functionalization, and the presence of the hydroxymethyl group, which can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

This compound and its derivatives are of interest in the development of agents targeting the central nervous system, as well as in the synthesis of enzyme inhibitors and receptor modulators. The specific stereochemistry of the chiral center at the 2-position is often critical for biological activity.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information that directly implicates this compound itself in specific signaling pathways or details a direct mechanism of pharmacological action. Its role is primarily that of a synthetic building block used to construct more complex molecules with desired biological activities. The final compounds synthesized from this intermediate may target a wide range of biological pathways and receptors, depending on their ultimate structure.

Figure 3. Logical workflow from the starting material to a potential pharmacological effect.

References

An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxylmethyl group and the versatile benzyl carbamate protecting group, makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in many biologically active compounds, and the introduction of a hydroxymethyl group at the 2-position provides a handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field.

Chemical Structure and Properties

This compound, also known as N-Cbz-2-(hydroxymethyl)piperidine, possesses a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group. A hydroxymethyl (-CH2OH) substituent is located at the 2-position of the piperidine ring, which is a chiral center. The molecule can, therefore, exist as two enantiomers, (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and (R)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

| Property | Value |

| Chemical Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 105706-75-0 (racemate) |

| (S)-enantiomer CAS | 212557-00-1 |

| Appearance | Typically a colorless to white solid or oil |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Cbz-pipecolic acid (benzyl 1,2-piperidinedicarboxylate). This precursor is commercially available or can be synthesized by protecting pipecolic acid with benzyl chloroformate.

Experimental Protocol: Reduction of N-Cbz-L-pipecolic acid

This protocol describes a representative procedure for the synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

N-Cbz-L-pipecolic acid

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with N-Cbz-L-pipecolic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reduction: A solution of borane-tetrahydrofuran complex (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, the flask is cooled again to 0 °C, and methanol is added cautiously to quench the excess borane. The mixture is then stirred for a period (e.g., 30 minutes) until gas evolution ceases.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | N-Cbz-L-pipecolic acid |

| Reducing Agent | Borane-tetrahydrofuran complex |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 80-95% |

| Purity (post-chromatography) | >98% |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.[1][2]

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules. For instance, related benzylpiperidine derivatives have been investigated as:

-

Histone Deacetylase (HDAC) Inhibitors: Altering the substituents on the piperidine ring can lead to potent HDAC inhibitors, which are a class of anticancer agents.

-

Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine moiety is a key component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[1]

-

Ligands for Neurological Receptors: The rigid piperidine core can be functionalized to create ligands for various receptors in the central nervous system.

The hydroxymethyl group at the 2-position of this compound provides a convenient point for chemical elaboration, allowing for the synthesis of libraries of compounds for high-throughput screening.

Experimental Workflows

The synthesis and utilization of this compound in a drug discovery program can be represented by the following logical workflow.

References

An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxymethyl group and the versatile benzyloxycarbonyl protecting group, makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a stable organic compound. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| CAS Number | 105706-75-0 | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >98% | |

| Storage | Store at 2-8°C in a dry, well-ventilated place | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available piperidine-2-carboxylic acid. The following is a representative experimental protocol.

Step 1: N-Protection of Piperidine-2-carboxylic Acid

The initial step involves the protection of the secondary amine of piperidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This is crucial to prevent unwanted side reactions in subsequent steps.

Experimental Protocol:

-

Dissolve piperidine-2-carboxylic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base, typically sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride if the starting material is in that form.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid, such as hydrochloric acid, to precipitate the N-Cbz-piperidine-2-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid moiety of N-Cbz-piperidine-2-carboxylic acid is then selectively reduced to a primary alcohol.

Experimental Protocol:

-

Suspend N-Cbz-piperidine-2-carboxylic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄), to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the excess reducing agent by carefully adding a small amount of water or a saturated aqueous solution of sodium sulfate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, as a functionalized building block, is instrumental in the synthesis of a diverse range of therapeutic agents.

The N-benzylpiperidine (N-BP) structural motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature. This motif can be crucial for cation-π interactions with target proteins and allows for the fine-tuning of physicochemical properties.[2]

Derivatives of benzylpiperidine have been investigated for a variety of pharmacological activities, including:

-

Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine core is a key component of donepezil, a well-known drug for the treatment of Alzheimer's disease. The benzyl group often interacts with the peripheral anionic site of the enzyme.

-

Histone Deacetylase (HDAC) Inhibitors: Certain derivatives have shown potent in vitro activity against HDACs, which are important targets in cancer therapy.

-

Monoacylglycerol Lipase (MAGL) Inhibitors: Benzylpiperidine-based compounds have been explored as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for pain, inflammation, and neurodegenerative disorders.

Signaling Pathway and Workflow Diagrams

As a synthetic building block, this compound does not directly participate in a specific signaling pathway. However, its derivatives are designed to interact with various biological targets. The following diagram illustrates a generalized workflow for the synthesis of this key intermediate.

Caption: A simplified workflow for the synthesis of this compound.

The subsequent use of this intermediate in the synthesis of a potential drug candidate targeting a specific biological pathway is depicted in the following logical diagram.

Caption: A logical workflow from the chiral building block to a lead compound in drug discovery.

References

- 1. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical industry. Its piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a protected amine and a primary alcohol functional group at the 2-position makes it a versatile intermediate for the construction of novel therapeutic agents, including those targeting G-protein coupled receptors and ion channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this important synthetic intermediate.

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of piperidine-based pharmaceuticals and the use of the benzyloxycarbonyl (Cbz or Z) protecting group in organic synthesis. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, became a cornerstone of amine protection chemistry.[1] The synthesis of functionalized piperidines like the title compound is a logical extension of these well-established methodologies, driven by the need for chiral building blocks in drug discovery programs. It is primarily recognized as a commercially available synthetic intermediate rather than a compound with a storied history of its own discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 105706-75-0 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Colorless to white or yellow solid or liquid |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

Synthetic Protocols

The synthesis of this compound can be achieved through two primary and reliable routes: the protection of 2-piperidinemethanol or the reduction of a suitable carboxylic acid or ester precursor.

Method 1: N-Protection of 2-Piperidinemethanol

This is a direct and common method that involves the protection of the secondary amine of 2-piperidinemethanol with benzyl chloroformate.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels, dissolve 2-piperidinemethanol (1.0 equivalent) in a suitable aqueous solvent system, such as a mixture of tetrahydrofuran and water.

-

Base Addition: Cool the flask in an ice bath. Prepare a solution of a suitable base, such as 2 N sodium hydroxide (approximately 2.0 equivalents), and place it in one of the dropping funnels.

-

Protection: Add benzyl chloroformate (1.0 equivalent) to the second dropping funnel.[3]

-

Reaction: Vigorously stir the solution of 2-piperidinemethanol while simultaneously adding the benzyl chloroformate and sodium hydroxide solutions dropwise over a period of 20-30 minutes, maintaining the temperature at 0-5°C. The simultaneous addition helps to maintain a basic pH and trap the liberated HCl.

-

Stirring: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Method 2: Reduction of Benzyl 2-alkoxycarbonylpiperidine-1-carboxylate

This method involves the reduction of the ester functionality of a suitable precursor, such as the methyl or ethyl ester of N-Cbz-pipecolinic acid.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).[4][5]

-

Precursor Addition: Dissolve Benzyl 2-ethoxycarbonylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling the flask to 0°C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

-

Extraction: Wash the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Data

¹H NMR (Expected Chemical Shifts):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.25-7.40 | m |

| CH₂ (benzyl) | 5.10-5.20 | s |

| CH (piperidine, C2) | 4.00-4.20 | m |

| CH₂ (hydroxymethyl) | 3.50-3.70 | m |

| CH₂ (piperidine, C6) | 3.80-4.00 (eq), 2.80-3.00 (ax) | m |

| CH₂ (piperidine, C3, C4, C5) | 1.20-1.80 | m |

| OH | Variable | br s |

¹³C NMR (Expected Chemical Shifts):

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (C₆H₅) | 127-137 |

| CH₂ (benzyl) | ~67 |

| CH (piperidine, C2) | ~55 |

| CH₂ (hydroxymethyl) | ~65 |

| CH₂ (piperidine, C6) | ~45 |

| CH₂ (piperidine, C3, C4, C5) | 20-30 |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex chiral piperidine derivatives. The primary alcohol can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution. The Cbz protecting group can be readily removed by hydrogenolysis to liberate the secondary amine for further reactions.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound from 2-piperidinemethanol.

Caption: Synthetic workflow for N-protection.

The following diagram illustrates the logical relationship in the reduction of a precursor ester to the final product.

Caption: Synthetic workflow for ester reduction.

References

The Pivotal Role of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features make it a valuable starting material for creating complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and other critical biological pathways. This document outlines the synthesis, properties, and significant applications of this versatile intermediate, offering detailed experimental protocols and workflow visualizations to support research and development efforts.

Core Compound Data and Properties

A summary of the key quantitative data for the compounds involved in a typical synthesis of this compound is presented below. This information is crucial for reaction planning, stoichiometry calculations, and product characterization.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| (S)-Pipecolinic acid | (S)-Piperidine-2-carboxylic acid | 3105-95-1 | C₆H₁₁NO₂ | 129.16 | White crystalline powder |

| (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | White to off-white solid |

| (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | 212557-00-1 | C₁₄H₁₉NO₃ | 249.31 | Colorless to pale yellow oil or solid |

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available amino acid, pipecolinic acid. The first step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

Step 1: N-Protection of (S)-Pipecolinic Acid

Reaction:

(S)-Pipecolinic acid + Benzyl chloroformate → (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid

Materials:

-

(S)-Pipecolinic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium carbonate (2.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

(S)-Pipecolinic acid (1.0 equivalent) is added to the stirred solution.

-

Benzyl chloroformate (1.1 equivalents) dissolved in 1,4-dioxane is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then washed with diethyl ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is acidified to a pH of approximately 2 with 2M HCl, leading to the precipitation of the product.

-

The precipitate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid as a white solid.

Step 2: Reduction of (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid

Reaction:

(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid → (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

Materials:

-

(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid

-

Borane tetrahydrofuran complex solution (BH₃·THF), 1 M in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Borane tetrahydrofuran complex solution (2.0-3.0 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

The mixture is then concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound is a critical intermediate in the synthesis of various bioactive molecules. One notable application is in the preparation of fluorescent antagonists for the human 5-HT₄ receptor, which are valuable tools for studying receptor pharmacology and localization. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Synthetic workflow for a fluorescent 5-HT4 antagonist.

This workflow highlights the key transformations where the chiral piperidine core is elaborated. The initial activation of the primary alcohol allows for the introduction of a linker, which is subsequently attached to a fluorescent reporter. Following the removal of the Cbz protecting group, the piperidine nitrogen is free to be coupled with a moiety that provides affinity and selectivity for the 5-HT₄ receptor.

Synthetic Pathway Visualization

The two-step synthesis of this compound from (S)-Pipecolinic acid can be visualized as a clear and logical progression.

Caption: Synthesis of this compound.

Safety Information

Researchers and scientists handling the compounds mentioned in this guide should adhere to standard laboratory safety protocols. For N-Cbz protected piperidine derivatives, the following general hazard statements may apply and a full Safety Data Sheet (SDS) should be consulted prior to use:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, ensures its continued importance in drug discovery and development. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

Chiral Purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the chiral purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds, where stereochemistry plays a critical role in efficacy and safety.

Synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

The most common and reliable method for the enantioselective synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is the reduction of the corresponding carboxylic acid, (S)-N-Cbz-pipecolic acid. This starting material is commercially available and provides a direct route to the desired enantiomer.

Experimental Protocol: Asymmetric Reduction of (S)-N-Cbz-Pipecolic Acid

This protocol is based on established procedures for the reduction of N-protected amino acids.

Materials:

-

(S)-N-Cbz-pipecolic acid

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-N-Cbz-pipecolic acid in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (BMS) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BMS by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Logical Workflow for Synthesis:

Chiral Purity Analysis

The determination of the enantiomeric excess (e.e.) of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC

The following is a representative method for the chiral separation of N-Cbz protected amino alcohols. Method development and optimization may be required for specific equipment and columns.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector |

| Chiral Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 215 nm or 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase (e.g., 1 mg/mL) |

Data Presentation: Expected Chiral HPLC Performance

| Parameter | Expected Value |

| Resolution (Rs) | > 1.5 |

| Selectivity (α) | > 1.1 |

| Retention Time (S)-enantiomer | t₁ |

| Retention Time (R)-enantiomer | t₂ |

| Enantiomeric Excess (% e.e.) | Calculated from peak areas |

Calculation of Enantiomeric Excess (% e.e.):

% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral Purity Analysis:

Purification

Purification of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is typically achieved by silica gel column chromatography. Due to the basic nature of the piperidine nitrogen, peak tailing can sometimes be an issue.

Considerations for Column Chromatography

-

Solvent System: A gradient of ethyl acetate in hexanes is commonly effective.

-

Additives: To minimize peak tailing, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent.

-

Alternative Stationary Phases: In cases of difficult separation or significant tailing, neutral or basic alumina can be considered as an alternative to silica gel.

Logical Diagram for Purification Strategy:

Conclusion

The chiral purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is paramount for its application in pharmaceutical synthesis. The enantioselective reduction of (S)-N-Cbz-pipecolic acid provides a reliable synthetic route to this valuable building block. Rigorous analysis of the enantiomeric excess using chiral HPLC is essential for ensuring the quality and stereochemical integrity of the final product. The methodologies and workflows presented in this guide offer a robust framework for the synthesis, purification, and chiral purity assessment of this important chiral intermediate.

Methodological & Application

Synthesis of Chiral Piperidines Utilizing Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chiral piperidine derivatives using (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a versatile starting material. The chiral piperidine motif is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer pathways to novel and diverse derivatives for drug discovery and development.

Introduction

Chiral piperidines are integral components of numerous pharmaceuticals and natural products, with their stereochemistry often playing a crucial role in biological activity. (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a commercially available chiral building block, serves as an excellent starting point for the synthesis of a variety of 2-substituted chiral piperidines. The presence of a primary alcohol allows for a range of chemical transformations, including oxidation to an aldehyde, conversion to a good leaving group for nucleophilic substitution, and other modifications. This document outlines key synthetic transformations of this building block, providing detailed protocols and expected outcomes.

Key Synthetic Transformations and Protocols

The primary hydroxyl group of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate can be readily transformed into other functional groups, enabling the synthesis of a diverse library of chiral piperidine derivatives. The following sections detail the protocols for these key transformations.

Oxidation to N-Cbz-piperidine-2-carboxaldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate, N-Cbz-piperidine-2-carboxaldehyde, which can be further functionalized through various carbon-carbon and carbon-nitrogen bond-forming reactions. The Swern oxidation is a reliable method for this transformation, proceeding under mild conditions and minimizing the risk of over-oxidation or racemization.

Experimental Protocol: Swern Oxidation

-

Materials:

-

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with anhydrous DCM and cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

-

Oxalyl chloride (1.2 equivalents) is added dropwise to the stirred DCM.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.

-

The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

The crude product is purified by flash column chromatography on silica gel.

-

| Product | Reagents and Conditions | Yield (%) | Spectroscopic Data Highlights |

| (S)-Benzyl 2-formylpiperidine-1-carboxylate | (COCl)₂, DMSO, TEA, DCM, -78 °C to rt | 85-95 | ¹H NMR: δ ~9.6 (s, 1H, CHO); ¹³C NMR: δ ~202 (C=O, aldehyde) |

Functionalization of the Aldehyde

The resulting aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Wittig reaction allows for the conversion of the aldehyde to a variety of alkene-substituted piperidines. The choice of the phosphorane ylide determines the nature of the resulting alkene.

Experimental Protocol: Wittig Reaction

-

Materials:

-

(S)-Benzyl 2-formylpiperidine-1-carboxylate

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

-

Procedure:

-

To a suspension of the phosphonium salt (1.1 equivalents) in the anhydrous solvent under an inert atmosphere, add the strong base at the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).

-

Stir the mixture until the ylide is formed (often indicated by a color change).

-

Cool the ylide solution to -78 °C and add a solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

| Product | Reagents and Conditions | Yield (%) |

| (S)-Benzyl 2-vinylpiperidine-1-carboxylate | Ph₃PCH₃Br, n-BuLi, THF, -78 °C to rt | 70-85 |

| (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rt (Horner-Wadsworth-Emmons) | 80-90 |

Reductive amination of the aldehyde with a primary or secondary amine provides access to 2-(aminomethyl)piperidine derivatives. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.

Experimental Protocol: Reductive Amination

-

Materials:

-

(S)-Benzyl 2-formylpiperidine-1-carboxylate

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

-

Procedure:

-

To a solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) and the amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

| Product | Reagents and Conditions | Yield (%) |

| (S)-Benzyl 2-((benzylamino)methyl)piperidine-1-carboxylate | Benzylamine, NaBH(OAc)₃, DCE, rt | 75-90 |

| (S)-Benzyl 2-((morpholino)methyl)piperidine-1-carboxylate | Morpholine, NaBH(OAc)₃, DCE, rt | 80-95 |

Nucleophilic Substitution via Activation of the Hydroxyl Group

The primary alcohol can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution with a variety of nucleophiles.

Experimental Protocol: Mesylation and Azide Substitution

-

Step 1: Mesylation

-

Materials:

-

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents).

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mesylate, which is often used in the next step without further purification.

-

-

-

Step 2: Azide Substitution

-

Materials:

-

Crude (S)-Benzyl 2-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude mesylate in DMF.

-

Add sodium azide (1.5 - 2.0 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

| Product | Reagents and Conditions | Overall Yield (%) |

| (S)-Benzyl 2-(azidomethyl)piperidine-1-carboxylate | 1. MsCl, TEA, DCM; 2. NaN₃, DMF | 70-85 |

Conclusion

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of a wide range of substituted piperidine derivatives. The protocols detailed in this document provide reliable methods for the functionalization of the 2-position of the piperidine ring, offering opportunities for the development of new chemical entities with potential therapeutic applications. The mild reaction conditions and good to excellent yields make these transformations amenable to both small-scale and larger-scale synthesis in a drug discovery setting.

The Versatility of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Protocol

Introduction: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, particularly its chiral (S)-enantiomer, is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its rigid piperidine core, coupled with a modifiable hydroxymethyl group and a stable benzyl carbamate protecting group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This chiral precursor is instrumental in the development of potent and selective inhibitors for various therapeutic targets, including dipeptidyl peptidase-4 (DPP-4), histone deacetylases (HDACs), and monoacylglycerol lipase (MAGL). This document provides detailed application notes, experimental protocols, and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals engaged in the use of this pivotal chemical entity.

Application Notes

The strategic importance of this compound lies in its utility as a chiral starting material for introducing the 2-substituted piperidine motif, a common feature in many approved drugs.[1] The benzyloxycarbonyl (Cbz or Z) group offers robust protection of the piperidine nitrogen, which is readily removable under standard hydrogenolysis conditions without affecting other functional groups. The primary alcohol at the 2-position serves as a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, conversion to leaving groups for nucleophilic substitution, or etherification/esterification to introduce diverse side chains.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The 2-substituted piperidine scaffold is a key pharmacophoric element in several potent DPP-4 inhibitors. The synthesis of such inhibitors often involves the conversion of the hydroxymethyl group of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate into an amine, which is then coupled with other fragments to generate the final drug candidate.[2][3]

Histone Deacetylase (HDAC) Inhibitors for Oncology

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers. HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5] Piperidine-based scaffolds can serve as the "cap" group in the typical pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme's active site. The hydroxymethyl group can be elaborated into a linker that connects to a zinc-binding group, such as a hydroxamic acid.[6]

Monoacylglycerol Lipase (MAGL) Inhibitors for Neurological Disorders and Cancer

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[7] Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate neurotransmission and neuroinflammation, making MAGL a promising target for the treatment of neurological disorders, pain, and cancer.[8][9] Benzylpiperidine derivatives have been identified as potent and reversible MAGL inhibitors.[8][10] The synthesis of these inhibitors can utilize this compound as a starting material, where the hydroxymethyl group is transformed to attach various pharmacophoric fragments.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds derived from piperidine-based building blocks, demonstrating their therapeutic potential.

Table 1: Biological Activity of Piperidine-Based DPP-4 Inhibitors

| Compound ID | Scaffold Modification | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |

| 1 | 2-Benzylpyrrolidine derivative | 300 | >100-fold | [11] |

| 2 | 4-Benzylpiperidine derivative | 1600 | >50-fold | [11] |

| 3 | 2-Benzylpiperazine derivative (Lead) | 19 | >1000-fold | [11] |

| 4 | (R)-3-amino-N-(1-benzylpiperidin-4-yl) | 4000 | Not reported | [11] |

Table 2: Biological Activity of Piperidine-Based HDAC Inhibitors

| Compound ID | Scaffold Modification | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Cell Line Apoptosis | Reference |

| d5 | N-Benzyl piperidine derivative | 0.17 | Not reported | Neuroprotective in PC-12 cells | |

| d10 | N-Benzyl piperidine derivative | 0.45 | Not reported | Neuroprotective in PC-12 cells |

Table 3: Biological Activity of Benzylpiperidine-Based MAGL Inhibitors

| Compound ID | Scaffold Modification | MAGL IC50 (nM) | FAAH IC50 (µM) | Reference |

| 7 | Benzylpiperidine | 133.9 | 5.9 | [10] |

| 10c | Dichloro-substituted phenolic ring | 124.6 | >10 | [10] |

| 10d | Dichloro-substituted phenolic ring | 107.2 | >10 | [10] |

| 10e | Bromo-substituted phenolic ring | 109.4 | >10 | [10] |

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of bioactive molecules using this compound as a starting material.

Protocol 1: Synthesis of (S)-1-Boc-2-piperidinemethanol

This protocol details the protection of the commercially available (S)-2-piperidinemethanol, a common precursor or alternative to the benzyl-protected version.

Materials:

-

(S)-2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [12]

-

Dissolve (S)-2-piperidinemethanol (1.0 eq) in dichloromethane.

-

Add triethylamine (3.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-piperidinemethanol as an oil.

Protocol 2: Oxidation of this compound to the Aldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a key intermediate for further elaboration.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using DMP):

-

Dissolve this compound (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against HDAC enzymes.

Materials:

-

HeLa or other suitable cell line nuclear extract as a source of HDACs

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Trichostatin A (TSA) as a positive control

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution containing a trypsin-like protease

-

Test compounds dissolved in DMSO

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.

-

In a 96-well plate, add the nuclear extract (or purified HDAC enzyme), followed by the test compound or vehicle (DMSO).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

Caption: HDAC inhibitor-induced apoptosis pathway.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. oatext.com [oatext.com]

- 12. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Asymmetric Synthesis with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly stereoselective methodologies is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that enable the introduction of stereocenters with high fidelity. This document details the application of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a promising chiral auxiliary.

The rigid piperidine scaffold, substituted with a hydroxymethyl group, provides a well-defined chiral environment. The carbamate-protected nitrogen allows for facile attachment and cleavage, while the hydroxyl group can be derivatized to tether the prochiral substrate. The strategic positioning of the benzyl group on the nitrogen atom can further influence the steric environment, enhancing diastereoselectivity in subsequent transformations. This chiral auxiliary is particularly suited for asymmetric alkylations, aldol reactions, and Diels-Alder reactions.

General Workflow

The utilization of this compound as a chiral auxiliary follows a well-established three-step sequence:

-

Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid) through the formation of an ester bond with the hydroxymethyl group.

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective transformation, such as enolate alkylation or an aldol reaction, where the chiral auxiliary directs the approach of the electrophile.

-

Cleavage of the Auxiliary: The newly formed chiral product is liberated from the auxiliary, which can then be recovered and recycled.

Caption: General workflow for asymmetric synthesis.

Key Applications and Hypothetical Data

The following tables summarize hypothetical data for the application of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in key asymmetric transformations. These values are projected based on results from structurally similar chiral auxiliaries and are intended to serve as a benchmark for optimization.

Asymmetric Alkylation of Propanoic Acid

This reaction involves the alkylation of the enolate derived from the propionyl ester of the chiral auxiliary.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | THF | -78 | 92 | 95:5 |